An In-depth Technical Guide to the Chemical Properties of Hexanamide, N-hydroxy-N-methyl-
An In-depth Technical Guide to the Chemical Properties of Hexanamide, N-hydroxy-N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanamide, N-hydroxy-N-methyl-, a member of the N-substituted hydroxamic acid family, represents a class of compounds with significant potential in medicinal chemistry and materials science. The characteristic hydroxamic acid moiety (-C(=O)N(OH)-) imparts these molecules with a range of biological activities, primarily stemming from their ability to chelate metal ions.[1] This property makes them effective inhibitors of metalloenzymes, a diverse group of proteins involved in numerous pathological processes, including cancer and inflammation.[2]
While specific literature on Hexanamide, N-hydroxy-N-methyl- is sparse, its chemical behavior can be inferred from closely related N-acyl amines and N-substituted hydroxamic acids.[3][4] This guide provides a comprehensive overview of its anticipated chemical properties, a plausible synthetic route, and its potential biological significance, drawing upon data from analogous structures to offer a predictive yet scientifically grounded perspective.
Physicochemical Properties
The physicochemical properties of Hexanamide, N-hydroxy-N-methyl- are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted and inferred properties based on related compounds such as N-methylhexanamide and other N-hydroxy-N-methyl fatty amides.[4][5]
| Property | Predicted/Inferred Value | Source/Basis for Inference |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General observation for similar short-chain amides |
| Boiling Point | > 200 °C (with potential decomposition) | Extrapolation from N-methylhexanamide and consideration of the polar N-hydroxy group.[6] Thermal decomposition is common for hydroxamic acids.[7] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The presence of both a polar hydroxamic acid group and a nonpolar hexanoyl chain suggests amphiphilicity. |
| pKa | 8-10 | The N-hydroxy proton of hydroxamic acids typically has a pKa in this range, making them weakly acidic. |
| LogP | ~1.5 - 2.0 | Calculated based on the contributions of the hexanoyl chain and the polar hydroxamic acid group.[4] |
Chemical Structure and Reactivity
The chemical reactivity of Hexanamide, N-hydroxy-N-methyl- is dominated by the hydroxamic acid functional group.
Figure 1: Chemical structure of Hexanamide, N-hydroxy-N-methyl-.
Key aspects of its reactivity include:
-
Metal Chelation: The oxygen atoms of the carbonyl and hydroxyl groups form a bidentate ligand, enabling strong chelation of various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[8] This is the primary mechanism behind its potential as a metalloenzyme inhibitor.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although it is generally more stable than an ester linkage.
-
Oxidation and Reduction: The N-hydroxy group can be susceptible to oxidation. Conversely, the hydroxamic acid can be reduced to the corresponding amide.
-
Acylation/Alkylation: The hydroxyl group can be acylated or alkylated under appropriate conditions.
Synthesis of Hexanamide, N-hydroxy-N-methyl-
A plausible and efficient method for the synthesis of Hexanamide, N-hydroxy-N-methyl- involves the acylation of N-methylhydroxylamine with hexanoyl chloride. A similar methodology has been successfully employed for the synthesis of N-hydroxy-N-methyl fatty amides from palm oil.[5]
Experimental Protocol
Materials:
-
Hexanoyl chloride
-
N-methylhydroxylamine hydrochloride
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylhydroxylamine hydrochloride in the anhydrous solvent.
-
Basification: Cool the solution in an ice bath (0 °C) and add the base dropwise to neutralize the hydrochloride and liberate the free N-methylhydroxylamine.
-
Acylation: Slowly add a solution of hexanoyl chloride in the anhydrous solvent to the stirred N-methylhydroxylamine solution. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Hexanamide, N-hydroxy-N-methyl- can be purified by column chromatography on silica gel.
Figure 2: Synthetic workflow for Hexanamide, N-hydroxy-N-methyl-.
Analytical Characterization
The identity and purity of the synthesized Hexanamide, N-hydroxy-N-methyl- can be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the amide (~1620-1650 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display distinct signals for the N-methyl group, the methylene groups of the hexanoyl chain, the terminal methyl group, and a broad singlet for the N-hydroxy proton.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the aliphatic chain.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Potential Biological Activity and Applications
The hydroxamic acid moiety is a well-established pharmacophore, and Hexanamide, N-hydroxy-N-methyl- is likely to exhibit a range of biological activities.
-
Enzyme Inhibition: As a potent metal chelator, it is a candidate for the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[2]
-
Antimicrobial Activity: Many hydroxamic acids exhibit antimicrobial and antifungal properties, often by sequestering essential metal ions like iron from microorganisms.[8]
-
Nitric Oxide Donation: N-substituted hydroxamic acids have been shown to be nitric oxide (NO) donors, which could confer vasodilator and hypotensive properties.[1]
Figure 3: Potential biological activities of Hexanamide, N-hydroxy-N-methyl-.
Conclusion
Hexanamide, N-hydroxy-N-methyl-, while not extensively characterized in the scientific literature, holds promise as a molecule of interest for drug discovery and other applications. Its chemical properties, largely dictated by the N-substituted hydroxamic acid functional group, suggest a propensity for metal chelation and subsequent biological activity. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its specific properties and potential applications. As research into metalloenzyme inhibitors and novel therapeutic agents continues, compounds like Hexanamide, N-hydroxy-N-methyl- will likely garner increasing attention.
References
-
[No Author]. (n.d.). Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-. PubChem. Retrieved from [Link]
-
[No Author]. (n.d.). Hexanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-. PubChem. Retrieved from [Link]
-
[No Author]. (n.d.). Chemical Properties of Hexanamide, N-methyl (CAS 3418-05-1). Cheméo. Retrieved from [Link]
-
[No Author]. (n.d.). Chemical Properties of Hexanamide (CAS 628-02-4). Cheméo. Retrieved from [Link]
-
[No Author]. (n.d.). 3-hydroxy-N,N,5-trimethylhexanamide. PubChem. Retrieved from [Link]
-
[No Author]. (n.d.). Suggest synthetic methods for the preparation of - N - -methylhexanamine from hexanamine (two syntheses) and from - N - -hexylmethanamide. Vaia. Retrieved from [Link]
-
[No Author]. (n.d.). Hexanamide, 6-amino-N-methyl-. PubChem. Retrieved from [Link]
-
Yang, D., Zhang, Y., Sow, I. S., Liang, H., & Li, R. (2023). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. ResearchGate. Retrieved from [Link]
-
[No Author]. (2025). 6-amino-N-hydroxyhexanamide. Mol-Instincts. Retrieved from [Link]
-
Carreiras, J. D., & Silva, A. M. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Bentham Science. Retrieved from [Link]
-
[No Author]. (2019). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Retrieved from [Link]
-
[No Author]. (n.d.). Methanamine, N-hydroxy-N-methyl-. NIST WebBook. Retrieved from [Link]
-
[No Author]. (n.d.). N-Methylhexanamide. PubChem. Retrieved from [Link]
-
Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry. Retrieved from [Link]
-
[No Author]. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. SciSpace. Retrieved from [Link]
-
[No Author]. (n.d.). Hexanamide. NIST WebBook. Retrieved from [Link]
-
[No Author]. (n.d.). N-hydroxyhexanamide (C6H13NO2). PubChemLite. Retrieved from [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. N-Methylhexanamide | 3418-05-1 | Benchchem [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
